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Compound of Interest

Compound Name:
4-[(2-

Chlorophenoxy)methyl]piperidine

CAS No.: 63608-31-1

Cat. No.: B1627811

Get Quote

An In-depth Technical Guide to 4-[(2-
Chlorophenoxy)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-[(2-
Chlorophenoxy)methyl]piperidine, a heterocyclic amine of significant interest in medicinal

chemistry. The document details its chemical identity, including its CAS number and molecular

weight, and presents a detailed synthesis protocol derived from contemporary research.

Furthermore, this guide elucidates the compound's biological significance as an inhibitor of 1,4-

dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a critical

enzyme in the menaquinone biosynthetic pathway. The structure-activity relationship (SAR)

insights that led to its development are discussed, positioning this molecule within the broader

context of novel anti-tuberculosis drug discovery. This document is intended to serve as a
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valuable resource for researchers and professionals engaged in the fields of chemical

synthesis, drug development, and infectious disease research.

Core Chemical Identity
4-[(2-Chlorophenoxy)methyl]piperidine is a piperidine derivative characterized by a 2-

chlorophenoxy methyl substituent at the 4-position of the piperidine ring. Its core chemical and

physical properties are summarized in the table below.

Property Value Source

CAS Number 63608-31-1 [1][2]

Molecular Formula C12H16ClNO [1]

Molecular Weight 225.72 g/mol [1]

IUPAC Name

4-[(2-

chlorophenoxy)methyl]piperidi

ne

Predicted Physical Form Solid at room temperature
Inferred from related piperidine

derivatives

Predicted Solubility

Soluble in organic solvents

(e.g., methanol, DMSO); low

solubility in water

Inferred from related piperidine

derivatives

Synthesis Protocol
The synthesis of 4-[(2-Chlorophenoxy)methyl]piperidine has been reported as part of a

broader structure-activity relationship (SAR) study aimed at developing inhibitors for MenA in

Mycobacterium tuberculosis. The synthetic route is a multi-step process that can be adapted

for the synthesis of a variety of analogous compounds.

Conceptual Synthesis Workflow
The synthesis of (phenoxymethyl)piperidine derivatives generally involves the nucleophilic

substitution of a leaving group on a piperidine precursor with a phenoxide. A common and
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effective method is the Williamson ether synthesis. The following diagram illustrates a logical

workflow for the synthesis of the title compound.

Starting Materials Intermediate Steps

Key Reaction Final Product & Purification

Piperidin-4-ylmethanol Activation of Alcohol
(e.g., to a tosylate or mesylate)

2-Chlorophenol
Phenoxide Formation

(Base treatment)

Williamson Ether Synthesis 4-[(2-Chlorophenoxy)methyl]piperidine Purification
(e.g., Chromatography)

Click to download full resolution via product page

Caption: A potential synthetic workflow for 4-[(2-Chlorophenoxy)methyl]piperidine.

Detailed Experimental Protocol
The following protocol is adapted from the general procedures described for the synthesis of a

library of piperidine derivatives, including 4-[(2-Chlorophenoxy)methyl]piperidine.

Step 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in

dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition

of p-toluenesulfonyl chloride (1.2 eq).

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution,

and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the tosylated intermediate.

Step 2: Synthesis of tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate

To a solution of 2-chlorophenol (1.2 eq) in a suitable aprotic polar solvent such as N,N-

dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0

°C.

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation

of the phenoxide.

Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DMF to

the reaction mixture.

Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

After cooling to room temperature, quench the reaction by the slow addition of water.

Extract the product with a suitable organic solvent such as ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel.

Step 3: Deprotection to yield 4-[(2-Chlorophenoxy)methyl]piperidine

Dissolve the purified tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate (1.0 eq)

in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl) or trifluoroacetic acid (TFA) in

DCM.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.
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If an HCl salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate

solution) and the free base extracted with an organic solvent.

Dry the organic layer, filter, and concentrate to yield the final product, 4-[(2-
Chlorophenoxy)methyl]piperidine.

Spectroscopic and Physicochemical Data
(Predicted)
Experimentally determined spectroscopic and physical data for 4-[(2-
Chlorophenoxy)methyl]piperidine are not extensively available in the public domain. The

following data are predicted based on the analysis of its constituent functional groups and data

from structurally related compounds.

Data Type Predicted Characteristics

¹H NMR

Aromatic protons (chlorophenyl group): ~6.8-7.4

ppm. Methylene protons (O-CH₂): ~3.9-4.2 ppm.

Piperidine ring protons: ~1.2-3.0 ppm.

¹³C NMR

Aromatic carbons: ~110-160 ppm. Methylene

carbon (O-CH₂): ~70-75 ppm. Piperidine ring

carbons: ~25-50 ppm.

Mass Spec (ESI-MS) [M+H]⁺ at m/z ≈ 226.1

Melting Point

Expected to be a solid with a melting point likely

in the range of 50-150 °C, depending on its

crystalline form and whether it is a free base or

a salt.

Biological Activity and Mechanism of Action
The primary biological significance of 4-[(2-Chlorophenoxy)methyl]piperidine lies in its

activity as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from

Mycobacterium tuberculosis.
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Target: MenA in the Menaquinone Biosynthesis Pathway
MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway in M.

tuberculosis. This pathway is essential for the electron transport chain and, consequently, for

the survival of the bacterium, especially under the hypoxic conditions found within host

granulomas. The inhibition of MenA disrupts the production of menaquinone, leading to a

breakdown in cellular respiration and ultimately bacterial cell death. This makes the

menaquinone biosynthesis pathway a promising target for the development of new anti-

tuberculosis drugs.

The following diagram illustrates the role of MenA in the menaquinone biosynthesis pathway

and its inhibition by piperidine derivatives.

Caption: Inhibition of MenA by 4-[(2-Chlorophenoxy)methyl]piperidine disrupts the

menaquinone pathway.

Structure-Activity Relationship (SAR) Insights
The development of 4-[(2-Chlorophenoxy)methyl]piperidine was part of a systematic SAR

study that explored modifications to a lead piperidine-based MenA inhibitor. The research

focused on three key regions of the molecule: the aromatic ring, the linker, and the basic

amine. The presence of a chlorine atom at the 2-position of the phenoxy ring was found to be a

favorable substitution for maintaining potent activity against both the MenA enzyme and whole-

cell M. tuberculosis. These studies have been instrumental in identifying novel inhibitors with

improved potency and pharmacokinetic properties, highlighting the potential of this chemical

scaffold for further development as anti-tuberculosis agents.

Safety and Handling
Detailed toxicological data for 4-[(2-Chlorophenoxy)methyl]piperidine is not readily available.

As with any research chemical with unknown toxicological properties, it should be handled with

care in a well-ventilated area, preferably within a chemical fume hood. Personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should

be worn at all times.

Conclusion
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4-[(2-Chlorophenoxy)methyl]piperidine is a synthetically accessible compound with

demonstrated biological activity against a key enzyme in Mycobacterium tuberculosis. Its role

as a MenA inhibitor positions it as a valuable molecular scaffold for the development of novel

therapeutics to combat tuberculosis. This guide has provided a comprehensive overview of its

chemical identity, a detailed synthesis protocol, and an in-depth discussion of its biological

context. Further research into the optimization of its pharmacokinetic and pharmacodynamic

properties is warranted to advance this promising class of compounds towards clinical

application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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